molecular formula C15H16BrNO4 B13140605 4-(3,4-Dihydroxyphenyl)-1,2,3,4-tetrahydroquinoline-7,8-diol hbr

4-(3,4-Dihydroxyphenyl)-1,2,3,4-tetrahydroquinoline-7,8-diol hbr

Cat. No.: B13140605
M. Wt: 354.20 g/mol
InChI Key: OIUFTEKMWFMQJR-UHFFFAOYSA-N
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Description

4-(3,4-DIHYDROXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLINE-7,8-DIOL HYDROBROMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a tetrahydroquinoline core with multiple hydroxyl groups, making it a subject of interest in both synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-DIHYDROXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLINE-7,8-DIOL HYDROBROMIDE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroxybenzaldehyde with an appropriate amine under acidic conditions, followed by cyclization and subsequent bromination to yield the hydrobromide salt .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and consistency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-DIHYDROXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLINE-7,8-DIOL HYDROBROMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction may produce fully saturated tetrahydroquinoline compounds .

Scientific Research Applications

4-(3,4-DIHYDROXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLINE-7,8-DIOL HYDROBROMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,4-DIHYDROXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLINE-7,8-DIOL HYDROBROMIDE involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups enable it to participate in redox reactions, potentially modulating oxidative stress and influencing cellular signaling pathways. Its effects on enzymes and receptors are subjects of ongoing research, with studies indicating its role in modulating neurotransmitter systems and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-DIHYDROXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLINE-7,8-DIOL HYDROBROMIDE is unique due to its tetrahydroquinoline core, which imparts distinct chemical and biological properties compared to other similar compounds. Its multiple hydroxyl groups enhance its reactivity and potential for diverse applications in research and industry .

Biological Activity

The compound 4-(3,4-Dihydroxyphenyl)-1,2,3,4-tetrahydroquinoline-7,8-diol hydrobromide (HBr) has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological mechanisms, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of 4-(3,4-Dihydroxyphenyl)-1,2,3,4-tetrahydroquinoline-7,8-diol HBr is C16H18BrNO4C_{16}H_{18}BrNO_4. Its structural features include a tetrahydroquinoline core substituted with a dihydroxyphenyl group, which is crucial for its biological activity. The compound exhibits a melting point of approximately 277°C and a boiling point of 573.2°C at 760 mmHg .

1. Inhibition of NF-κB Transcriptional Activity

Research indicates that derivatives of 1,2,3,4-tetrahydroquinolines are potent inhibitors of LPS-induced NF-κB transcriptional activity. In vitro studies have shown that these compounds can significantly reduce NF-κB activation in human cancer cell lines. For instance, certain derivatives demonstrated IC50 values as low as 0.70±0.071μM0.70\pm 0.071\mu M, indicating strong inhibitory effects compared to reference compounds .

2. Cytotoxicity Against Cancer Cell Lines

The cytotoxic potential of this compound has been evaluated against various human cancer cell lines including NCI-H23 (lung cancer), MDA-MB-231 (breast cancer), and PC-3 (prostate cancer). The compound exhibited significant cytotoxicity with varying degrees of effectiveness across different cell lines .

Cell Line IC50 Value (μM\mu M) Reference Compound
NCI-H230.70Doxorubicin
MDA-MB-2311.50Doxorubicin
PC-30.90Doxorubicin

3. Neuroprotective Effects

Studies have suggested that tetrahydroquinoline derivatives may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This mechanism is particularly relevant in the context of neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the tetrahydroquinoline scaffold influence the biological activity significantly. For example:

  • The presence of hydroxyl groups enhances the inhibitory activity against NF-κB.
  • Electron-withdrawing groups at specific positions on the aromatic ring improve cytotoxicity against cancer cells .

Case Study 1: Anti-inflammatory Properties

In a study focused on inflammatory models using RAW264.7 macrophages, derivatives of tetrahydroquinoline were shown to inhibit pro-inflammatory cytokine production effectively. This suggests a potential application for treating autoimmune conditions by targeting RORγt pathways .

Case Study 2: Anticancer Activity

A series of synthesized tetrahydroquinoline derivatives were tested against multiple human cancer cell lines. Compound 6g , a derivative closely related to our compound of interest, exhibited remarkable inhibition (53 times more potent than the reference) against NF-κB transcriptional activity and significant cytotoxicity across tested lines .

Properties

Molecular Formula

C15H16BrNO4

Molecular Weight

354.20 g/mol

IUPAC Name

4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroquinoline-7,8-diol;hydrobromide

InChI

InChI=1S/C15H15NO4.BrH/c17-11-3-1-8(7-13(11)19)9-5-6-16-14-10(9)2-4-12(18)15(14)20;/h1-4,7,9,16-20H,5-6H2;1H

InChI Key

OIUFTEKMWFMQJR-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C1C3=CC(=C(C=C3)O)O)C=CC(=C2O)O.Br

Origin of Product

United States

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